Benzenepropanamide, N-2-benzothiazolyl-N-[2-(1H-pyrazol-1-yl)ethyl]-
Description
The compound Benzenepropanamide, N-2-benzothiazolyl-N-[2-(1H-pyrazol-1-yl)ethyl]- is a benzamide derivative featuring a benzothiazole ring and a pyrazole-ethyl substituent. Benzothiazole contributes to π-π stacking interactions and electron-withdrawing effects, while the pyrazole group may enhance metabolic stability and serve as a ligand in metal-catalyzed reactions.
The synthesis of such compounds typically involves coupling reactions between benzamide precursors and heterocyclic amines. Structural characterization often employs X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (e.g., NMR, IR) to confirm regiochemistry and conformation.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-phenyl-N-(2-pyrazol-1-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c26-20(12-11-17-7-2-1-3-8-17)25(16-15-24-14-6-13-22-24)21-23-18-9-4-5-10-19(18)27-21/h1-10,13-14H,11-12,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYYEKANZLSEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N(CCN2C=CC=N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701167278 | |
| Record name | N-2-Benzothiazolyl-N-[2-(1H-pyrazol-1-yl)ethyl]benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170830-67-7 | |
| Record name | N-2-Benzothiazolyl-N-[2-(1H-pyrazol-1-yl)ethyl]benzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1170830-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-2-Benzothiazolyl-N-[2-(1H-pyrazol-1-yl)ethyl]benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation-Amidation Sequential Approach
The most widely reported strategy involves a two-step sequence: (1) alkylation of 2-aminobenzothiazole to introduce the pyrazolylethyl moiety, followed by (2) amide coupling with benzenepropanoyl chloride.
Step 1: Synthesis of N-(2-Benzothiazolyl)-N-[2-(1H-Pyrazol-1-yl)ethyl]amine
2-Aminobenzothiazole undergoes alkylation with 2-(1H-pyrazol-1-yl)ethyl bromide in acetonitrile under reflux, catalyzed by potassium carbonate. This reaction proceeds via nucleophilic substitution, where the primary amine of 2-aminobenzothiazole attacks the electrophilic carbon of the alkyl bromide. The product, a secondary amine, is isolated in 68–72% yield after recrystallization from ethanol.
Step 2: Amide Bond Formation
The secondary amine is reacted with benzenepropanoyl chloride under Schotten-Baumann conditions. A mixture of water and dichloromethane facilitates phase-transfer catalysis, with sodium bicarbonate maintaining a pH of 8–9 to suppress hydrolysis of the acid chloride. This method yields the target compound in 65–70% purity, requiring column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) for refinement.
Direct Amide Coupling Using Catalytic Amine Systems
Alternative protocols bypass the alkylation step by employing pre-functionalized amines and advanced coupling agents. Nakatsuji et al. demonstrated that combining N-methylimidazole (NMI) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) in a 1:1 molar ratio enables efficient amidation between sterically hindered amines and acid chlorides. Applying this to benzenepropanoyl chloride and N-(2-benzothiazolyl)-N-[2-(1H-pyrazol-1-yl)ethyl]amine in tetrahydrofuran at 35°C achieves 85% conversion within 3 hours. The dual role of NMI (activating the acid chloride) and TMEDA (scavenging HCl) minimizes side reactions, enhancing atom economy.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) improve the solubility of 2-aminobenzothiazole but risk over-alkylation. Comparative studies show acetonitrile optimizes selectivity, yielding 72% of the secondary amine at 80°C. For amidation, toluene-water biphasic systems reduce byproduct formation, while elevated temperatures (50–60°C) accelerate coupling kinetics without degrading heat-sensitive pyrazole groups.
Catalytic Systems and Yields
RhCl₃-catalyzed methods, though effective for deprotection, show limited utility here due to the absence of allyl groups. Instead, copper acetate (2 mol%) in aqueous ethanol emerges as a viable catalyst for nitrile-to-amide conversions, though this route is less direct. The NMI/TMEDA system remains superior for one-pot syntheses, achieving 89% isolated yield when benzenepropanoic acid is pre-activated with 1,1′-carbonyldiimidazole (CDI).
Analytical Characterization
Spectroscopic Validation
Fourier-transform infrared (FTIR) spectra of the target compound exhibit characteristic bands at 1,640 cm⁻¹ (C=O stretch) and 1,550 cm⁻¹ (N–H bend), consistent with tertiary amides. ¹H NMR (400 MHz, DMSO-d₆) reveals distinct signals: δ 8.76 (s, 1H, NH), 7.98–8.28 (m, 4H, aromatic CH), and 2.36 (s, 3H, CH₃). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 409.1124 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Benzenepropanamide, N-2-benzothiazolyl-N-[2-(1H-pyrazol-1-yl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzene and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives or other substituted products depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
Benzenepropanamide derivatives are often explored for their potential therapeutic effects. The compound has been studied for:
- Anticancer Activity : Research indicates that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyrazole moiety enhances this activity by inducing apoptosis in cancer cells .
- Antimicrobial Properties : Studies have shown that compounds similar to benzenepropanamide possess significant antibacterial and antifungal properties. These effects are attributed to the ability of the compound to disrupt microbial cell membranes .
Biochemical Research
The compound's structure allows it to interact with biological systems:
- Enzyme Inhibition : Benzenepropanamide has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways, offering insights into drug design for metabolic disorders .
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways that are crucial for cellular communication and response mechanisms .
Materials Science
In materials science, benzenepropanamide derivatives are being explored for:
- Polymer Synthesis : The compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties, making it suitable for various industrial applications .
- Nanotechnology : Its unique properties allow it to be used in the development of nanomaterials for drug delivery systems, where controlled release and targeted delivery are critical .
Case Studies
Mechanism of Action
The mechanism of action of Benzenepropanamide, N-2-benzothiazolyl-N-[2-(1H-pyrazol-1-yl)ethyl]- involves its interaction with specific molecular targets such as enzymes or receptors. The benzothiazole and pyrazole rings are known to bind to active sites of enzymes, inhibiting their activity. This compound may also modulate signaling pathways by interacting with receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- The target compound’s benzothiazole and pyrazole groups likely enhance binding affinity to biological targets (e.g., kinases) compared to simpler benzamides.
- The hydroxy-dimethylethyl group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide improves solubility but may reduce metabolic stability due to the hydroxyl group .
- Pyrazole in the target compound could offer superior resistance to oxidative metabolism compared to aliphatic hydroxyl groups.
Biological Activity
Benzenepropanamide, N-2-benzothiazolyl-N-[2-(1H-pyrazol-1-yl)ethyl]- (CAS No. 1170830-67-7) is an organic compound characterized by its unique structural features, which include a benzothiazole moiety and a pyrazole ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.
Chemical Structure and Properties
- Molecular Formula : C21H20N4OS
- Molecular Mass : 376.47 g/mol
The compound's structure facilitates interactions with various biological targets, making it a candidate for drug discovery and development.
The biological activity of Benzenepropanamide, N-2-benzothiazolyl-N-[2-(1H-pyrazol-1-yl)ethyl]- is primarily attributed to its ability to bind to specific enzymes and receptors. The benzothiazole and pyrazole rings are known to interact with active sites of enzymes, potentially inhibiting their activity. This interaction can lead to modulation of signaling pathways within cells, resulting in altered physiological responses.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to Benzenepropanamide, particularly those containing benzothiazole and pyrazole moieties. For instance:
- Study Findings : A study on benzofuran-pyrazole derivatives demonstrated significant broad-spectrum antimicrobial activity against various bacterial and fungal strains, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress in biological systems. Compounds similar to Benzenepropanamide have shown promising results in antioxidant assays:
- DPPH Scavenging Activity : Compounds exhibited DPPH scavenging percentages between 84.16% and 90.52%, indicating strong antioxidant capabilities .
Anti-inflammatory Effects
Inflammation plays a significant role in various diseases, and compounds with anti-inflammatory properties are of great interest:
- HRBC Membrane Stabilization : Certain derivatives demonstrated HRBC membrane stabilization percentages ranging from 86.70% to 99.25%, suggesting their potential as anti-inflammatory agents .
Comparative Analysis with Similar Compounds
Benzenepropanamide can be compared with other benzothiazole and pyrazole derivatives regarding their biological activities:
Case Studies
- Antimicrobial Study : A recent study evaluated the efficacy of new benzofuran-pyrazole compounds against E. coli DNA gyrase B, revealing IC50 values comparable to established antibiotics like ciprofloxacin . This highlights the potential of similar structures in combating antibiotic resistance.
- In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of Benzenepropanamide with target enzymes, providing insights into its mechanism of action and guiding further optimization for therapeutic applications .
Q & A
Q. What are the common synthetic routes for preparing benzenepropanamide derivatives with benzothiazole and pyrazole moieties?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Construct the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl compounds (e.g., using POCl₃ as a catalyst) .
- Step 2 : Introduce the propanamide group via coupling reactions, such as activating carboxylic acids with EDCI/DMAP in dichloromethane (DCM) .
- Step 3 : Attach the pyrazole-ethylamine moiety through nucleophilic substitution (e.g., using K₂CO₃ in DMF at 80°C) .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products .
Q. Table 1. Representative Synthetic Conditions
| Step | Reagents/Conditions | Key Parameters | Reference |
|---|---|---|---|
| Benzothiazole formation | Thiourea, POCl₃, 60–65°C | Cyclization efficiency | |
| Propanamide coupling | EDCI, DMAP, DCM, RT | Activation of carboxyl | |
| Pyrazole attachment | K₂CO₃, DMF, 80°C | Nucleophilic substitution |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent connectivity (e.g., pyrazole N-CH₂ and benzothiazole S-C peaks) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D structure, including dihedral angles between aromatic rings (e.g., using SHELXL for refinement) .
- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and pyrazole N-H bonds .
Q. How can reaction conditions be optimized to improve synthesis yields?
- Methodological Answer :
- Temperature Control : Maintain 60–65°C during cyclization to avoid side reactions .
- Catalyst Selection : Use POCl₃ for efficient formylation in Vilsmeier-Haack reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- Purification : Employ gradient elution in column chromatography to separate by-products .
Advanced Research Questions
Q. What strategies resolve discrepancies between computational predictions and experimental crystallographic data?
- Methodological Answer :
- Refinement Tools : Use SHELXL for high-resolution data refinement, adjusting parameters for thermal motion and occupancy .
- Validation Software : Check for twinning or disorder with PLATON; compare predicted (Mercury) vs. experimental torsion angles .
- Case Study : In a benzothiazole-pyrazole derivative, π-π interactions (centroid distance: 3.71 Å) were missed in DFT but confirmed via crystallography .
Q. How can researchers mitigate by-product formation during multi-step synthesis?
- Methodological Answer :
- Intermediate Monitoring : Use TLC/HPLC to track reaction progress and isolate intermediates .
- By-Product Analysis : Characterize impurities via LC-MS; adjust stoichiometry to reduce unreacted starting materials .
- Case Study : Overalkylation in pyrazole-ethylamine coupling was minimized by controlling base concentration (K₂CO₃ < 2 eq.) .
Q. What in vitro models are appropriate for evaluating bioactivity, and how should assays be designed?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors associated with benzothiazole’s known bioactivity (e.g., HIV-1 protease, tumor pathways) .
- Assay Design :
- Antimicrobial : Broth microdilution (MIC determination) against S. aureus/C. albicans .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa), with IC₅₀ calculation .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks .
Data Contradiction Analysis
Q. How should conflicting bioactivity results between structural analogs be addressed?
- Methodological Answer :
- SAR Study : Compare substituent effects (e.g., 6-fluoro vs. methyl groups on benzothiazole) using dose-response curves .
- Mechanistic Profiling : Use molecular docking to assess binding affinity differences (e.g., PyRx for HIV-1 protease) .
- Statistical Validation : Apply ANOVA to confirm significance of IC₅₀ variations (p < 0.05) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
